REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([OH:13])=O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[C:14](OC(=O)C)(=O)C>N1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11](=[O:13])[CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]
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Name
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Quantity
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20 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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106 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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Quantity
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44 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for four hours
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Duration
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4 h
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Type
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WASH
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Details
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Complete disappearance of starting material was observed by tlc (silica gel eluted with 1:1 parts by volume diethyl ether:hexane)
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Type
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CUSTOM
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Details
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the brown solution was then evaporated to dryness in vacuo at 40°
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Type
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TEMPERATURE
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Details
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The resulting residue was refluxed in the presence of concentrated HCl (7.5 ml) and ethanol (78 ml) for one hour
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Duration
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1 h
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Type
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ADDITION
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Details
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and to the hydrolysis product was added ice water (400 ml)
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Type
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FILTRATION
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Details
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the precipitating 3-nitrophenyl acetone was filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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Additional product was obtained
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Type
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EXTRACTION
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Details
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by extracting the filtrate with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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drying over sodium sulfate
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Type
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CUSTOM
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Details
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evaporating the organic solvents
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Type
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DISSOLUTION
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Details
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dissolved in a minimum amount of methanol:methylene chloride (1:1 parts by volume)
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Type
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ADDITION
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Details
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Silica gel (30-50 g, flash chromatography, EM 230-400 mesh) was added
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Type
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CUSTOM
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Details
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the solvent evaporated
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Type
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ADDITION
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Details
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containing the same silica gel
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Type
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WASH
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Details
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eluted with 4:6 parts by volume ethyl acetate
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Type
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ADDITION
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Details
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The solution containing the desired product
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Type
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CUSTOM
|
Details
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was evaporated
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Name
|
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Type
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product
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Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |